3-Sulfamoylbenzene-1-sulfonyl fluoride
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Overview
Description
3-Sulfamoylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO4S2 and a molecular weight of 239.24 . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
Sulfonyl fluorides, such as 3-Sulfamoylbenzene-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a significant advancement over previous methods, which mainly focused on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of 3-Sulfamoylbenzene-1-sulfonyl fluoride consists of a benzene ring substituted with a sulfamoyl group and a sulfonyl fluoride group . The InChI code for this compound is 1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12), and the InChI key is CWARYJSMFYLTFC-UHFFFAOYSA-N .Chemical Reactions Analysis
Sulfonyl fluorides are versatile synthetic intermediates in modern organic synthesis . They can participate in a variety of chemical reactions, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . The use of fluorosulfonyl radicals has opened up new horizons for the synthesis of diverse functionalized sulfonyl fluorides .It is stored at room temperature . The compound’s physical form and storage conditions suggest that it is stable under normal conditions.
Scientific Research Applications
Organic Synthesis
3-Sulfamoylbenzene-1-sulfonyl fluoride is used in organic synthesis . The compound has found widespread applications in the production of sulfonyl fluorides, which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Chemical Biology
In the field of chemical biology, 3-Sulfamoylbenzene-1-sulfonyl fluoride plays a significant role . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists .
Drug Discovery
The compound is also used in drug discovery . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Materials Science
3-Sulfamoylbenzene-1-sulfonyl fluoride has applications in materials science . Sulfonyl fluorides have found widespread applications in this field .
Fluorosulfonylation
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is more efficient compared to current methods .
Synthesis of Bioactive Molecules
Sulfonyl fluoride is a prevalent structural unit found in biologically active molecules . Therefore, 3-Sulfamoylbenzene-1-sulfonyl fluoride, being a sulfonyl fluoride, is used in the synthesis of these bioactive molecules .
Safety and Hazards
The safety information for 3-Sulfamoylbenzene-1-sulfonyl fluoride indicates that it is dangerous . The compound has hazard statements H302 and H318, which correspond to “Harmful if swallowed” and “Causes serious eye damage”, respectively . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Future Directions
The future directions for 3-Sulfamoylbenzene-1-sulfonyl fluoride and other sulfonyl fluorides likely involve further exploration of their synthesis and applications. The emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides represents a promising area of research .
Mechanism of Action
Target of Action
3-Sulfamoylbenzene-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .
Mode of Action
The compound interacts with its targets through a selective covalent interaction . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . This means that the compound can selectively bind to certain amino acids or proteins, leading to changes in their function.
Biochemical Pathways
Sulfonyl fluorides in general have been found to interact with active site amino acids, potentially leading to the inactivation of certain enzymes . This suggests that the compound could affect various biochemical pathways depending on the specific proteins it targets.
properties
IUPAC Name |
3-sulfamoylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWARYJSMFYLTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Sulfamoylbenzene-1-sulfonyl fluoride | |
CAS RN |
1334644-12-0 |
Source
|
Record name | 3-sulfamoylbenzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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